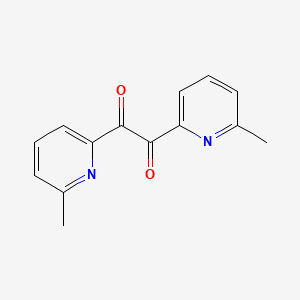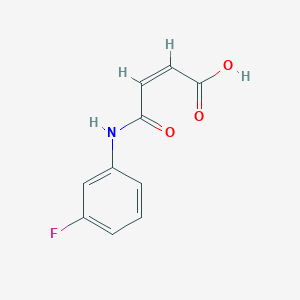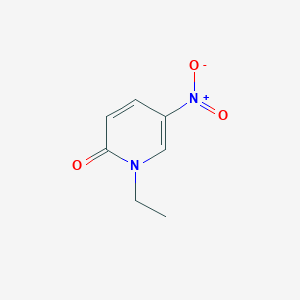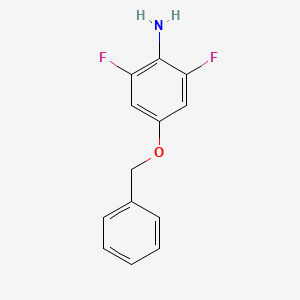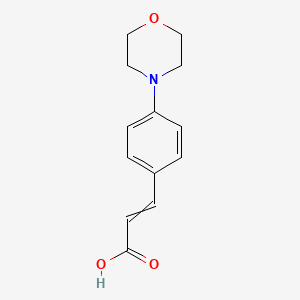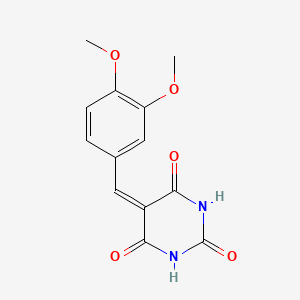
4-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)benzaldehyde
説明
科学的研究の応用
Synthesis of Complex Ligands
- The compound has been used in the synthesis of azacrown-containing aryl-imidazophenanthroline derivatives, leading to the production of ligands with high yields. These ligands show potential in forming complexes with metals like Zn(II) and Ca(II), indicating their usefulness in coordination chemistry (Sotnikova et al., 2016).
Development of Fluorescent Probes
- It's been pivotal in creating pH and metal ion-responsive fluorescent probes. These probes exhibit solvatochromism and are useful in studying the interaction with various metal ions, demonstrating their applicability in sensing and detection technologies (Qin et al., 2008).
Formation of Metal Ion Complexes
- The compound contributes to the formation of complexes with alkali metal and alkaline earth ions. These complexes have been studied for their fluorescence properties, showing potential in the development of new materials for sensing and imaging applications (Geue et al., 2003).
Sensing of Metal Cations
- It's been instrumental in designing sensors for metal cations. By exploiting excited-state intramolecular proton transfer (ESIPT) mechanisms, researchers have developed highly sensitive fluorescent sensors, underlining its significance in analytical chemistry (Wu et al., 2004).
Synthesis of Fluorescent Compounds
- The chemical has been used to create novel fluorescent compounds with unique characteristics like NO-photoisomerisation, which find applications in selective recognition and sensing technologies (Cao et al., 2011).
特性
IUPAC Name |
4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c19-15-16-1-3-17(4-2-16)18-5-7-20-9-11-22-13-14-23-12-10-21-8-6-18/h1-4,15H,5-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAPULJIFBTZLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOCCOCCN1C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80498764 | |
| Record name | 4-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80498764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)benzaldehyde | |
CAS RN |
66749-96-0 | |
| Record name | 4-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80498764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




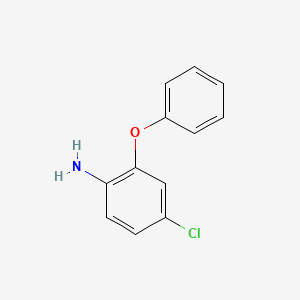


![{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3055689.png)
